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molecular formula C15H13BrN2O4 B8506825 N-(2-(benzyloxy)-4-bromo-6-nitrophenyl)acetamide CAS No. 942195-80-4

N-(2-(benzyloxy)-4-bromo-6-nitrophenyl)acetamide

Cat. No. B8506825
M. Wt: 365.18 g/mol
InChI Key: NUFPWJWGNLOZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08466166B2

Procedure details

A mixture of N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide (120 g, 329 mmol, Step 1 of Example 1) and iron powder (55.1 g, 986 mmol) in acetic acid (500 mL) was refluxed with stirring for 6 hours. After cooling to room temperature, the mixture was filtered through a pad of Celite, and the filtrate was concentrated in vacuo. The residue was diluted with ethyl acetate (1.5 L). The resulted precipitates were filtered through a pad of Celite, and washed with ethyl acetate (500 mL). The filterate was concentrated in vacuo, and the residue was diluted with ethyl acetate (200 mL). The brine (800 mL) was added to the organic mixture, the resulted white precipitates were collected by filtration, and washed with water (200 mL) and diethyl ether (200 mL). The white solid was dissolved with dichloromethane/methanol (10:1, 1.0 L), dried over magnesium sulfate, and concentrated. The solid was triturated with diethyl ether (300 mL), collected by filtration, and dried in vacuo to afford the title compound as a white solid (54.7 g, 53%).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
55.1 g
Type
catalyst
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[C:13]([Br:15])[CH:12]=[C:11]([N+:16]([O-])=O)[C:10]=1[NH:19][C:20](=O)[CH3:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)(=O)C.[Fe]>[CH2:1]([O:8][C:9]1[C:10]2[N:19]=[C:20]([CH3:21])[NH:16][C:11]=2[CH:12]=[C:13]([Br:15])[CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C(=CC(=C1)Br)[N+](=O)[O-])NC(C)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
55.1 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate (1.5 L)
CUSTOM
Type
CUSTOM
Details
The resulted precipitates
FILTRATION
Type
FILTRATION
Details
were filtered through a pad of Celite
WASH
Type
WASH
Details
washed with ethyl acetate (500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filterate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with ethyl acetate (200 mL)
ADDITION
Type
ADDITION
Details
The brine (800 mL) was added to the organic mixture
CUSTOM
Type
CUSTOM
Details
the resulted white precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water (200 mL) and diethyl ether (200 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The white solid was dissolved with dichloromethane/methanol (10:1, 1.0 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid was triturated with diethyl ether (300 mL)
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=CC=2NC(=NC21)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 54.7 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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